2-[bis(2-Hydroxyethyl)amino]ethyl oleate
Overview
Description
“2-[bis(2-Hydroxyethyl)amino]ethyl oleate”, also known as “Triethanolamine oleate soap”, is a chemical compound with the formula C24H47NO4 . It has a molecular weight of 413.63 .
Synthesis Analysis
The synthesis of this compound involves the addition of oleic acid to a saponification pot. The oleic acid is heated with steam until it melts, after which a water solution of triethanolamine is slowly added. The reaction occurs at 50-60°C for 4 hours. After cooling, the product is obtained .Molecular Structure Analysis
The molecular structure of “2-[bis(2-Hydroxyethyl)amino]ethyl oleate” consists of a combination of triethanolamine and oleic acid . The compound has a predicted density of 0.975±0.06 g/cm3 .Chemical Reactions Analysis
As a surfactant, “2-[bis(2-Hydroxyethyl)amino]ethyl oleate” is commonly used as a detergent, emulsifier, and stabilizer . It has good emulsifying properties, which allows it to disperse oily substances in water, making them easier to wash or process .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 528.7±40.0 °C . Its predicted density is 0.975±0.06 g/cm3 .Scientific Research Applications
Synthesis of 2-[bis(2-Hydroxyethyl)amino]ethyl oleate
- Scientific Field : Chemistry
- Application Summary : This compound is synthesized via the esterification of tri-ethanolamine (TEA, C6H15O3N) with several fatty acids in liquid phase . This process is carried out using various mineral acids, which can be harmful to the environment . Therefore, the use of commercially viable heterogeneous catalysts is in demand .
- Methods of Application : The esterification is investigated on a series of heterogeneous mixed metal oxides catalyst prepared by co-precipitation method . The best catalyst for the selective preparation of 2-[bis(2-hydroxyethyl)amino]ethyl alkanoate was found to be 10% (w/w) ZnFe2O4 supported on ZrO2 .
- Results or Outcomes : The effects of a variety of parameters, including the effect of catalyst preparation, were studied in a batch reactor . The study found that the 10% (w/w) ZnFe2O4/ZrO2 catalyst prepared by co-precipitation method was the most effective for the selective formation of 2-[bis(2-hydroxyethyl)amino]ethyl alkanoate .
Use as a Surfactant
- Scientific Field : Industrial Chemistry
- Application Summary : 2-[bis(2-Hydroxyethyl)amino]ethyl oleate, also known as triethanolamine oleate soap, is a type of surfactant . It is commonly used as a detergent, emulsifier, and stabilizer .
- Methods of Application : This compound can emulsify oily substances in water, making them easier to clean or process . It can also form stable emulsions, allowing hydrophilic and hydrophobic substances to mix evenly and prevent separation .
- Results or Outcomes : The use of this compound as a surfactant contributes to its biodegradability, low toxicity, and good physico-chemical properties .
Safety And Hazards
The compound may cause irritation to the eyes and skin. Therefore, contact with these areas should be avoided during use . It should be used under well-ventilated conditions to prevent inhalation of its vapors . Additionally, it should be kept away from strong oxidizers and acidic substances to avoid dangerous reactions .
properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27/h9-10,26-27H,2-8,11-23H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJUZCBLWZLXFR-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octadecenoic acid (9Z)-, 2-[bis(2-hydroxyethyl)amino]ethyl ester | |
CAS RN |
10277-04-0 | |
Record name | 2-[Bis(2-hydroxyethyl)amino]ethyl (9Z)-9-octadecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10277-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecenoic acid (9Z)-, 2-(bis(2-hydroxyethyl)amino)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010277040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, 2-[bis(2-hydroxyethyl)amino]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[bis(2-hydroxyethyl)amino]ethyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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